Methyl 2-hydroxyquinoline-7-carboxylate
Overview
Description
Methyl 2-hydroxyquinoline-7-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core with a hydroxyl group at the 2-position and a carboxylate ester group at the 7-position, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxyquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-aminoacetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction using nano zinc oxide as a catalyst under solvent-free conditions . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methodologies. The use of nanostructured catalysts and microwave irradiation under solvent-free conditions has been reported to be effective for the synthesis of quinoline derivatives . These methods are not only environmentally friendly but also offer high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinoline-2,7-dicarboxylate.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,7-dicarboxylate.
Reduction: 2-Hydroxyquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, particularly targeting 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . The compound’s ability to chelate metal ions also plays a significant role in its biological activity.
Comparison with Similar Compounds
Methyl 2-hydroxyquinoline-7-carboxylate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its broad-ranging pharmacological applications, including neuroprotection and anticancer activity.
Quinoline-2-carboxylate: Similar in structure but lacks the hydroxyl group at the 2-position, affecting its reactivity and biological activity.
Quinoline-4-carboxylate: Another derivative with different substitution patterns, leading to varied applications and properties.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-6H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYAYIYUEXTLAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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